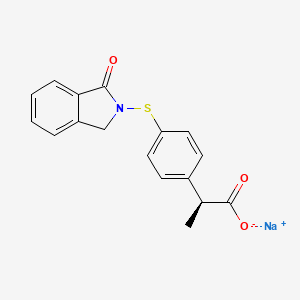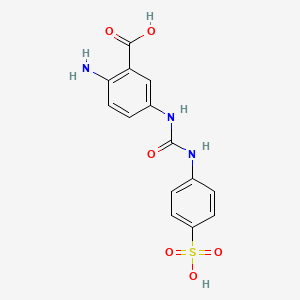
5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulphophenyl group, an amino group, and an anthranilic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid typically involves the reaction of 4-sulphophenylamine with anthranilic acid under specific conditions. The reaction is carried out in the presence of a coupling agent, such as carbodiimide, to facilitate the formation of the amide bond between the two components. The reaction conditions often include a solvent like dimethylformamide (DMF) and a catalyst to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The final product is typically purified using techniques like recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, or reduce other functional groups present in the molecule.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions result in various substituted derivatives of the original compound .
Applications De Recherche Scientifique
5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthranilic Acid: A simpler compound with similar structural features but lacking the sulphophenyl group.
Sulfanilic Acid: Contains a sulfonamide group and is used in similar applications.
4-Aminobenzoic Acid: Shares the amino and carboxylic acid groups but differs in the position of the substituents.
Uniqueness
5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid is unique due to the presence of both the sulphophenyl and anthranilic acid moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
84963-04-2 |
|---|---|
Formule moléculaire |
C14H13N3O6S |
Poids moléculaire |
351.34 g/mol |
Nom IUPAC |
2-amino-5-[(4-sulfophenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C14H13N3O6S/c15-12-6-3-9(7-11(12)13(18)19)17-14(20)16-8-1-4-10(5-2-8)24(21,22)23/h1-7H,15H2,(H,18,19)(H2,16,17,20)(H,21,22,23) |
Clé InChI |
AYJSFXBARFQKLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)N)C(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


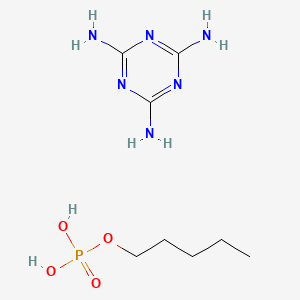


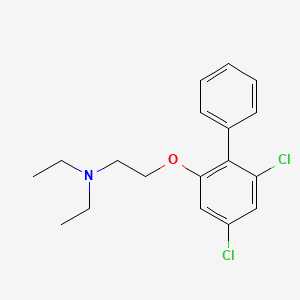
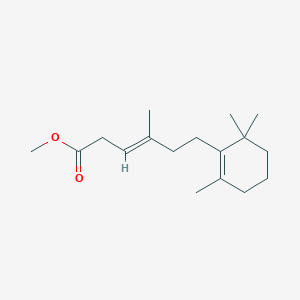

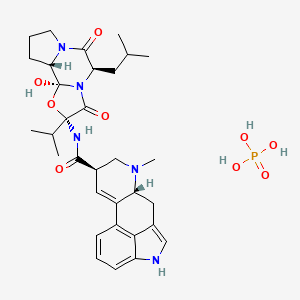


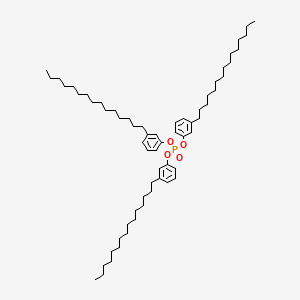
![4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12673937.png)
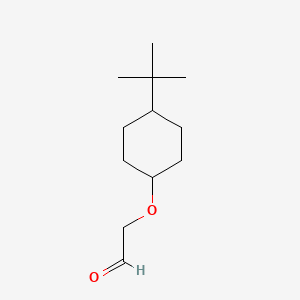
![Benzene, [(1-phenylethoxy)methyl]-](/img/structure/B12673943.png)
